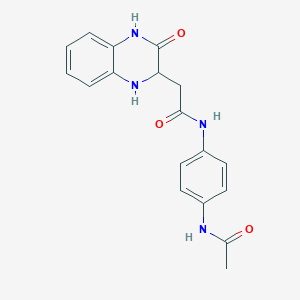

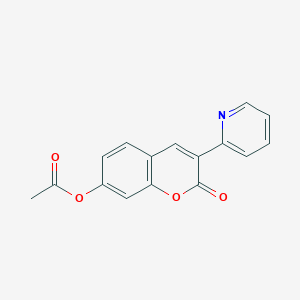

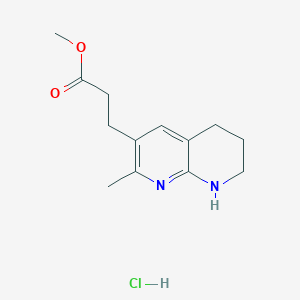

methyl 3-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)-4-methoxybenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 3-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)-4-methoxybenzoate, also known as compound 1, is a synthetic small molecule that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonamide-based drugs, which have been widely used in the treatment of various diseases, including cancer, bacterial infections, and inflammatory disorders.

Wissenschaftliche Forschungsanwendungen

Metal Complexes and Coordination Chemistry

Thiosemicarbazones, like our compound, are fascinating due to their flexible donor atoms (sulfur and nitrogen). They serve as effective chelating ligands for metal complexes. In particular, the copper (II) ion forms complexes with thiosemicarbazones, which exhibit antibacterial, antifungal, antiviral, and anti-inflammatory properties . These complexes also hold promise for applications in nonlinear optics and electrochemical sensing.

Biological Activities

Thiosemicarbazone-metal complexes, including those with copper, nickel, and cobalt, have demonstrated significant biological activities. They act as potential antibacterial and antifungal agents. Additionally, their interactions with transition metals influence their biological effects . Further studies explore their potential in cancer therapy and other medical applications.

Click Chemistry and 1,2,3-Triazoles

The 1,2,3-triazole ring system, synthesized through click chemistry, offers a wide range of biological activities. Researchers have employed simple and effective processes to create various substituted derivatives of 1,2,3-triazoles. These compounds have been investigated for their pharmacological properties, including anticancer and antimicrobial effects .

Antifungal Activity

While not directly mentioned in the literature for our specific compound, related isoxazole analogs with halogen and methoxy groups have emerged as good antifungals . It’s plausible that our compound may exhibit similar properties, warranting further investigation.

Cytotoxicity Screening

Derivatives of (1-(benzyl)-1H-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone have been synthesized and screened for in vitro cytotoxic activity against various cell lines. Although not directly related to our compound, this highlights the broader interest in triazole-based compounds for potential therapeutic applications .

Structural Characterization

The structure of our compound was established using single-crystal X-ray diffraction and magnetic resonance spectroscopy. Understanding its precise arrangement and bonding modes contributes to its potential applications .

Eigenschaften

IUPAC Name |

methyl 3-[(4-cyclohexyl-1,3-thiazol-2-yl)methylsulfamoyl]-4-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O5S2/c1-25-16-9-8-14(19(22)26-2)10-17(16)28(23,24)20-11-18-21-15(12-27-18)13-6-4-3-5-7-13/h8-10,12-13,20H,3-7,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKDFKTYBZPRWLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC2=NC(=CS2)C3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)-4-methoxybenzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Benzo[d][1,3]dioxol-5-yl)-1-((2,5-dichlorophenyl)sulfonyl)pyrrolidine](/img/structure/B2605174.png)

![8-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B2605179.png)

![Tert-butyl 7-oxo-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B2605182.png)

![(2Z)-2-[(2,3-dimethylphenyl)imino]-N-(2-furylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2605184.png)

![2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2605191.png)